molecular formula C17H16N4OS B2590055 (E)-N'-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)isonicotinohydrazide CAS No. 402945-66-8

(E)-N'-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)isonicotinohydrazide

Cat. No.: B2590055
CAS No.: 402945-66-8
M. Wt: 324.4
InChI Key: JKUGKPGAHNTDHV-LVZFUZTISA-N
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Description

(E)-N’-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)isonicotinohydrazide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)isonicotinohydrazide typically involves the condensation of 3-ethyl-4-phenylthiazol-2(3H)-one with isonicotinohydrazide. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)isonicotinohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions could lead to the formation of hydrazine derivatives.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and specific catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield thiazole oxides, while substitution reactions could introduce various functional groups onto the thiazole ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-N’-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)isonicotinohydrazide would depend on its specific biological target. Generally, thiazole derivatives can interact with various enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like 2-aminothiazole and benzothiazole share structural similarities.

    Hydrazide Derivatives: Compounds such as isoniazid and nicotinic acid hydrazide are related in terms of functional groups.

Uniqueness

(E)-N’-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)isonicotinohydrazide is unique due to its specific combination of a thiazole ring with an isonicotinohydrazide moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-[(E)-(3-ethyl-4-phenyl-1,3-thiazol-2-ylidene)amino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c1-2-21-15(13-6-4-3-5-7-13)12-23-17(21)20-19-16(22)14-8-10-18-11-9-14/h3-12H,2H2,1H3,(H,19,22)/b20-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUGKPGAHNTDHV-LVZFUZTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CSC1=NNC(=O)C2=CC=NC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C(=CS/C1=N/NC(=O)C2=CC=NC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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